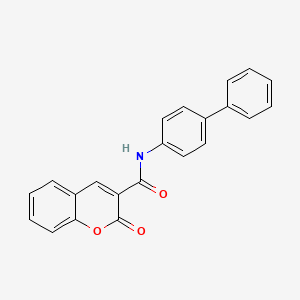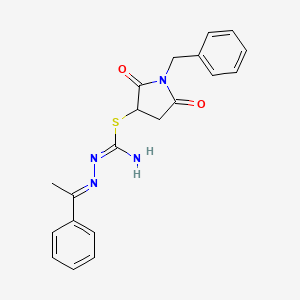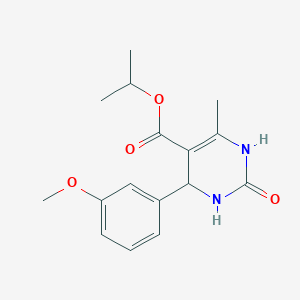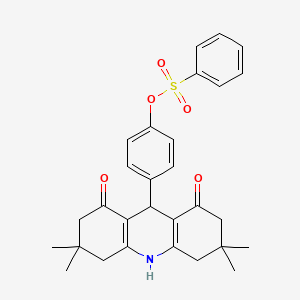
N-(biphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a biphenyl group and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis techniques such as continuous flow chemistry or batch processing. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is crucial for monitoring the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and chromene-based molecules. Examples include:
1,1’-Biphenyl: A simpler biphenyl compound used in various chemical applications.
Chromene derivatives: Compounds with similar chromene structures that exhibit diverse biological activities
Uniqueness
N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combined biphenyl and chromene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C22H15NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-oxo-N-(4-phenylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C22H15NO3/c24-21(19-14-17-8-4-5-9-20(17)26-22(19)25)23-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-14H,(H,23,24) |
InChI Key |
CUOCEWDCAYRACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11102001.png)

![5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11102015.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11102020.png)
![4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B11102021.png)

![N-{(3Z)-2-methyl-3-[(4-methylphenyl)amino]-3-[(4-methylphenyl)imino]propyl}-N-(4-methylphenyl)benzamide](/img/structure/B11102039.png)


![(2E)-3-[4-(dimethylamino)phenyl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B11102053.png)

![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-propylbutanamide](/img/structure/B11102062.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile)](/img/structure/B11102066.png)
![2-hydroxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide](/img/structure/B11102070.png)
